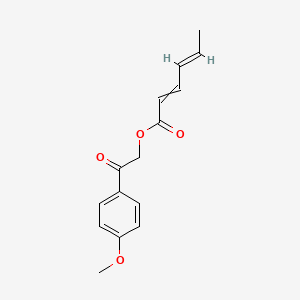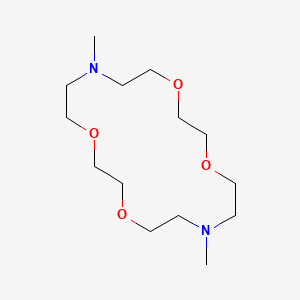
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate): is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes a fluorene core bonded to benzene rings and dichlorobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with benzene rings substituted with dichlorobenzoate groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorene core or the benzene rings may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly at the dichlorobenzoate groups, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms in the dichlorobenzoate groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
科学的研究の応用
Chemistry: In chemistry, 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound may be investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, the compound’s chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
- 9H-Fluorene-9,9-diylbis(4,1-phenyleneoxy-2,1-ethanediyl) dipropanoate
- 2,2’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)bis(ethane-2,1-diyl) diacrylate
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
Comparison: Compared to these similar compounds, 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is unique due to the presence of dichlorobenzoate groups. These groups impart distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C39H22Cl4O4 |
|---|---|
分子量 |
696.4 g/mol |
IUPAC名 |
[4-[9-[4-(2,4-dichlorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C39H22Cl4O4/c40-25-13-19-31(35(42)21-25)37(44)46-27-15-9-23(10-16-27)39(33-7-3-1-5-29(33)30-6-2-4-8-34(30)39)24-11-17-28(18-12-24)47-38(45)32-20-14-26(41)22-36(32)43/h1-22H |
InChIキー |
UIIDCQFIPNQZQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=C(C=C6)OC(=O)C7=C(C=C(C=C7)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B11714028.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)




![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)
![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)

![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
